molecular formula C8H15F2NO B1458520 3-(3,3-Difluoropiperidin-1-yl)propan-1-ol CAS No. 1438268-07-5

3-(3,3-Difluoropiperidin-1-yl)propan-1-ol

Cat. No. B1458520
M. Wt: 179.21 g/mol
InChI Key: GNZBXECGDWQFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,3-Difluoropiperidin-1-yl)propan-1-ol, also known as 3-DFP, is an organic compound with a wide range of industrial and scientific applications. It is a colorless liquid with a slightly sweet odor. 3-DFP is a derivative of piperidine, which is a cyclic amine with a six-membered ring. It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reactant in the synthesis of other compounds and as a solvent in various industrial processes.

Scientific Research Applications

  • Synthesis of Difluoropiperidines : Difluoropiperidines, which include compounds like 3-(3,3-Difluoropiperidin-1-yl)propan-1-ol, are of significant interest due to their potential applications in medicinal chemistry. A study by Verniest et al. (2008) detailed a new synthetic pathway for creating valuable 3,3-difluoropiperidines. This process starts from delta-chloro-alpha,alpha-difluoroimines and has potential implications for the synthesis of novel fluorinated amino acids and compounds for pharmaceutical use (Verniest et al., 2008).

  • Stereocontrolled Synthesis Methods : In the field of stereochemistry, Shimizu et al. (1996) explored the lipase-mediated kinetic resolution of certain alcohol compounds, which could be relevant for producing stereochemically controlled versions of 3-(3,3-Difluoropiperidin-1-yl)propan-1-ol. Such methods are crucial for creating specific isomers of compounds, which can have different biological activities (Shimizu, Sugiyama, & Fujisawa, 1996).

  • Inhibitory Performance on Carbon Steel Corrosion : Gao et al. (2007) investigated the synthesis of tertiary amines, including compounds related to 1,3-di-amino-propan-2-ol, for their performance as inhibitors of carbon steel corrosion. This research highlights the potential application of similar compounds in corrosion inhibition, a critical aspect in materials science and engineering (Gao, Liang, & Wang, 2007).

  • Synthesis of Antifungal Compounds : The synthesis and biological evaluation of related compounds, such as 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, were explored by Zambrano-Huerta et al. (2019). These compounds exhibited high antifungal activity, suggesting that similar structures, like 3-(3,3-Difluoropiperidin-1-yl)propan-1-ol, could potentially be used in developing new antifungal agents (Zambrano-Huerta et al., 2019).

properties

IUPAC Name

3-(3,3-difluoropiperidin-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO/c9-8(10)3-1-4-11(7-8)5-2-6-12/h12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZBXECGDWQFIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,3-Difluoropiperidin-1-yl)propan-1-ol

Synthesis routes and methods

Procedure details

To a solution of the product of Step 1 (612 mg) in THF (20 mL) was added HF-TEA (13.58 mL) at room temperature. The solution was heated to 50° C. for 45 minutes. The reaction mixture was concentrated to remove THF and then diluted with ethyl acetate (100 mL) and water was added (100 mL). To that mixture was added Na2CO3 (14.4 g) portion wise at 0° C. When the quench was complete, the layers were separated. The organic layer was washed with 10% Na2CO3, water and brine. The aqueous layer was re-extracted with ethyl acetate (2×). The combined organics were dried over magnesium sulfate, filtered and concentrated. The crude product (350 mg) was used directly in the next step. HRMS (ES+) m/z 180.1202 (M+H)+.
Name
product
Quantity
612 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
13.58 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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